Mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as an antioxidant
Mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as an antioxidant
An In-Depth Technical Guide to the Antioxidant Mechanism of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological factor in a myriad of chronic and degenerative diseases. Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in therapeutic development. This technical guide provides a detailed exploration of the mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a potent antioxidant. We will dissect the core chemical functionalities that underpin its radical-scavenging capabilities, drawing upon evidence from analogous compounds and established antioxidant principles. This document will further provide standardized experimental protocols for the evaluation of its antioxidant efficacy and offer insights into the structure-activity relationships that govern its protective effects.
Introduction: The Promise of Dihydroquinolines
The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, their capacity to counteract oxidative stress has garnered significant attention. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant in industrial applications, particularly in the preservation of rubber and polymers.[1][2] Its derivatives, such as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin), have also been explored for their antioxidant properties in biological systems.[3][4][5]
This guide focuses on a specific derivative, 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, to elucidate the nuanced interplay of its structural components in conferring its antioxidant function. Understanding this mechanism is crucial for the rational design of next-generation therapeutics aimed at mitigating oxidative damage.
The Core Mechanism: A Tale of Two Moieties
The antioxidant prowess of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline stems from a cooperative interplay between its dihydroquinoline ring system and the strategically positioned methoxy group. The primary mechanism of radical scavenging is believed to involve two key processes: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
The Dihydroquinoline Core: The Hydrogen Donor
The defining feature of the 1,2-dihydroquinoline ring is the secondary amine (N-H) group. This group serves as the primary hydrogen donor in the radical scavenging process.[8] When encountering a free radical (R•), the N-H bond homolytically cleaves, donating a hydrogen atom to neutralize the radical. This process is depicted in the following reaction:
DHQ-NH + R• → DHQ-N• + RH
The efficacy of this HAT mechanism is contingent on the stability of the resulting nitrogen-centered radical (DHQ-N•). The dihydroquinoline scaffold is adept at stabilizing this radical through resonance, delocalizing the unpaired electron across the aromatic system. This delocalization significantly lowers the energy of the radical, making the initial hydrogen donation more thermodynamically favorable.
The 6-Methoxy Group: An Electronic Enhancer
The substituent at the 6-position of the quinoline ring plays a critical role in modulating the antioxidant activity. The methoxy (-OCH3) group is a potent electron-donating group (EDG).[9] Its presence enhances the antioxidant capacity of the molecule through several synergistic effects:
-
Increased Electron Density: The methoxy group donates electron density to the aromatic ring through the resonance effect. This increased electron density on the ring system further stabilizes the nitrogen-centered radical formed after hydrogen donation.
-
Lowering Bond Dissociation Energy (BDE): The electron-donating nature of the methoxy group can lower the bond dissociation energy of the N-H bond, making the hydrogen atom more readily available for donation to a free radical.
-
Direct Radical Scavenging Potential: While the N-H group is the primary hydrogen donor, computational studies on similar methoxy-substituted compounds suggest that under certain conditions, the methoxy group itself can participate in radical scavenging reactions, potentially through demethylation followed by hydrogen atom transfer from the newly formed hydroxyl group.[10]
The following diagram illustrates the proposed mechanism of radical scavenging by 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, highlighting the key roles of the N-H and methoxy groups.
Caption: Proposed antioxidant mechanism of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
Supporting Evidence from Analogous Compounds
Direct experimental data on the antioxidant capacity of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is limited in the public domain. However, extensive research on its close analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), provides compelling evidence for the potent antioxidant activity of this molecular scaffold.
DHQ has been shown to exhibit significant protective effects in animal models of acetaminophen-induced liver injury and experimental Parkinson's disease.[1][3][8] These studies demonstrated that DHQ administration leads to:
-
Normalization of the antioxidant defense system, including levels of glutathione (GSH) and the activity of enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST).[3]
-
Inhibition of lipid peroxidation.[8]
These findings strongly suggest that the 2,2,4-trimethyl-1,2-dihydroquinoline core is a highly effective antioxidant framework. The presence of an electron-donating group at the 6-position, be it a hydroxyl or a methoxy group, is crucial for this activity.
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the antioxidant activity of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for such an evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Preparation of Test Compound and Control: Prepare a stock solution of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for a positive control (e.g., Ascorbic acid or Trolox).
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the test compound or control.
-
Determination of IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue/green chromophore, leading to its decolorization.[9] The change in absorbance is proportional to the antioxidant concentration.
Methodology:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Control: As described in the DPPH assay protocol.
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the test compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of IC50: As described in the DPPH assay protocol.
The workflow for a typical antioxidant assay is visualized below.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a biological sample (e.g., brain or liver homogenate) with an oxidizing agent (e.g., FeSO4-ascorbate) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[13]
Methodology:
-
Preparation of Tissue Homogenate: Homogenize fresh tissue (e.g., rat brain) in cold phosphate buffer.
-
Induction of Lipid Peroxidation:
-
In a test tube, mix the tissue homogenate with a solution of the test compound at various concentrations.
-
Add freshly prepared FeSO4 and ascorbic acid solutions to initiate lipid peroxidation.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement of MDA (TBARS Assay):
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Add thiobarbituric acid (TBA) reagent and heat at 95°C for 30 minutes. This forms a pink-colored MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation of Inhibition: Compare the absorbance of samples treated with the test compound to that of the untreated (peroxidized) control.
Data Summary and Interpretation
The primary output from the DPPH and ABTS assays is the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The following table provides an illustrative summary of the type of data that would be generated and how it can be used for comparative analysis.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Lipid Peroxidation Inhibition (%) at 50 µM |
| 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | To be determined | To be determined | To be determined |
| Trolox (Standard) | ~15-25 | ~5-15 | High |
| Ascorbic Acid (Standard) | ~20-30 | ~10-20 | Moderate |
Note: The values for the standard compounds are typical ranges and may vary depending on specific assay conditions.
Conclusion and Future Directions
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline possesses a molecular architecture primed for potent antioxidant activity. Its mechanism of action is rooted in the ability of its dihydroquinoline core to donate a hydrogen atom to neutralize free radicals, a process that is electronically enhanced by the electron-donating 6-methoxy substituent. While direct experimental validation is a necessary next step, the substantial body of evidence from closely related analogs provides a strong rationale for its potential as an effective antioxidant agent.
Future research should focus on:
-
Quantitative in vitro evaluation: Determining the IC50 values of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in DPPH, ABTS, and other antioxidant assays to benchmark its activity against standard compounds.
-
Computational Modeling: Employing Density Functional Theory (DFT) to calculate parameters such as bond dissociation energies, ionization potentials, and HOMO-LUMO energy gaps to provide a theoretical underpinning for the proposed mechanism.[7]
-
In vivo studies: Assessing the compound's efficacy in animal models of diseases with a strong oxidative stress component.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives with different substituents on the quinoline ring to optimize antioxidant activity.
By pursuing these avenues of research, the full therapeutic potential of 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives can be elucidated, paving the way for the development of novel antioxidant therapies.
References
-
Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. (n.d.). Research in Pharmaceutical Sciences. Available from: [Link]
-
Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. Available from: [Link]
-
Popov, S. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Current Issues in Molecular Biology, 45(9), 7578-7594. Available from: [Link]
-
Kancharla, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available from: [Link]
-
Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5). Available from: [Link]
-
Blázovics, A., et al. (1999). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research, 31(sup1), S215-S222. Available from: [Link]
-
Akinlalu, A. O., et al. (2018). Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport. BMC Research Notes, 11(1), 874. Available from: [Link]
-
Callizot, N., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology, 417(3), 221-230. Available from: [Link]
-
Li, M., et al. (2024). Theoretical Study on the Multiple Free Radical Scavenging Reactions of Pyranoanthocyanins. Molecules, 29(1), 75. Available from: [Link]
-
Iskusnykh, I. Y., et al. (2021). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid. ResearchGate. Available from: [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2013). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1079085. Available from: [Link]
-
El-Sayed, W. M., & El-Essawy, F. A. (2017). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. World Journal of Organic Chemistry, 5(1), 1-13. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. PubChem. Available from: [Link]
-
Iskusnykh, I. Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336. Available from: [Link]
-
Iacopini, P., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 104-111. Available from: [Link]
-
Farkhondeh, T., et al. (2023). Synthetic Cyclic C5-Curcuminoids Increase Antioxidant Defense and Reduce Inflammation in 6-OHDA-Induced Retinoic Acid-Differentiated SH-SY5Y Cells. Molecules, 28(17), 6301. Available from: [Link]
-
Zhokhov, S. S., et al. (2009). Antioxidant Hydroquinones Substituted by β-1,6-Linked Oligosaccharides in Wheat Germ. Journal of Natural Products, 72(11), 1968-1972. Available from: [Link]
-
Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Available from: [Link]
Sources
- 1. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 3. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | 91-53-2 | TCI Deutschland GmbH [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
